molecular formula C11H19N3 B13298817 1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine

1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B13298817
M. Wt: 193.29 g/mol
InChI Key: WEULGVWOWFTRLZ-UHFFFAOYSA-N
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Description

1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylpropyl or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Cyclobutylpropyl)-5-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of both a cyclobutylpropyl group and a methyl group on the pyrazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(2-cyclobutylpropyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-8(10-4-3-5-10)7-14-9(2)6-11(12)13-14/h6,8,10H,3-5,7H2,1-2H3,(H2,12,13)

InChI Key

WEULGVWOWFTRLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2CCC2)N

Origin of Product

United States

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